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(s)-2-Amino-2-(1h-indol-6-yl)ethan-1-ol

Cat. No.: B13556255
M. Wt: 176.21 g/mol
InChI Key: RJTLGPNHQLEIKH-SECBINFHSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Chemical Biology Research

The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, frequently found in a vast array of natural products and synthetic compounds with significant therapeutic properties. This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a key component of the essential amino acid tryptophan and its numerous metabolites, including the neurotransmitter serotonin (B10506).

The indole ring's unique electronic properties allow it to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for molecular recognition and binding to biological targets. This versatility has led to the development of a multitude of indole-containing drugs with applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.

Stereochemical Importance of (S)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol within Chiral Compounds

The presence of a chiral center in this compound is of paramount importance. In biological systems, molecular recognition is highly dependent on the three-dimensional arrangement of atoms. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. The specific (S)-configuration at the carbon atom bearing the amino and indol-6-yl groups dictates its spatial orientation and, consequently, its interaction with chiral biological macromolecules such as enzymes and receptors.

The synthesis of enantiomerically pure compounds is a critical aspect of modern drug discovery and development, as it allows for the isolation of the desired therapeutic effects while minimizing potential off-target and adverse effects associated with the other enantiomer. Chiral amino alcohols, in particular, are valuable building blocks in asymmetric synthesis, serving as precursors to a wide range of complex chiral molecules.

Overview of Academic Research Trajectories for the Compound

Academic research involving this compound and its analogs is primarily focused on its potential as a synthon for the creation of more complex molecules with therapeutic potential. Initial studies suggest that its structural similarity to neurotransmitters like serotonin may impart interesting neurological activity. smolecule.com Consequently, research is exploring its potential antidepressant and anxiolytic properties. smolecule.com

Furthermore, the compound serves as a valuable chiral building block. Its functional groups—the primary amine, the hydroxyl group, and the indole ring—offer multiple points for chemical modification, allowing for the generation of diverse molecular libraries for screening against various biological targets. The stereospecificity of the molecule is a key feature being exploited in the design of new chiral ligands and catalysts for asymmetric synthesis.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.21 g/mol
IUPAC Name (2S)-2-amino-2-(1H-indol-6-yl)ethanol
CAS Number Not available
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B13556255 (s)-2-Amino-2-(1h-indol-6-yl)ethan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(2S)-2-amino-2-(1H-indol-6-yl)ethanol

InChI

InChI=1S/C10H12N2O/c11-9(6-13)8-2-1-7-3-4-12-10(7)5-8/h1-5,9,12-13H,6,11H2/t9-/m1/s1

InChI Key

RJTLGPNHQLEIKH-SECBINFHSA-N

Isomeric SMILES

C1=CC(=CC2=C1C=CN2)[C@@H](CO)N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(CO)N

Origin of Product

United States

Advanced Analytical and Spectroscopic Characterization Techniques for S 2 Amino 2 1h Indol 6 Yl Ethan 1 Ol

High-Resolution Mass Spectrometry for Molecular Structure Elucidationnih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of (S)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol. Techniques such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometry provide mass measurements with high accuracy, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₂N₂O). nih.gov

In addition to determining the molecular formula, HRMS coupled with fragmentation techniques (MS/MS) provides detailed structural information. The fragmentation pattern of the parent ion is characteristic of the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of small neutral molecules such as water (H₂O) from the alcohol group or ammonia (B1221849) (NH₃) from the amino group. Cleavage of the bond between the two chiral carbons would also be expected. Mass spectra of similar aminoindane compounds show characteristic fragmentation that includes indane and indene (B144670) ions (m/z 115–117) and the tropylium (B1234903) ion (m/z 91). researchgate.net

Table 1: Expected HRMS Fragmentation Data for this compound

Fragment Ion Proposed Structure/Origin
[M+H]⁺ Protonated parent molecule
[M-H₂O]⁺ Loss of water from the alcohol
[M-NH₃]⁺ Loss of ammonia from the amine
C₉H₈N⁺ Indolyl-methyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation and Dynamicsresearchgate.netuniversiteitleiden.nlbmrb.io

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms in this compound.

The ¹H NMR spectrum would show distinct signals for the protons on the indole (B1671886) ring, the ethyl chain, and the amine and hydroxyl groups. The aromatic region would display signals characteristic of a 1,2,4-trisubstituted benzene (B151609) ring, while the aliphatic region would show signals for the CH and CH₂ groups of the ethan-1-ol backbone. researchgate.netuniversiteitleiden.nl The protons of the NH₂ and OH groups are exchangeable and their signals may be broad. researchgate.net

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The indole ring would exhibit eight distinct signals in the aromatic region, while the two carbons of the ethylamino-alcohol side chain would appear in the aliphatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indole Aromatic CHs 6.8 - 7.8 100 - 140
Indole NH 8.0 - 8.5 (broad) N/A
CH-NH₂ 4.0 - 4.5 55 - 65
CH₂-OH 3.5 - 4.0 60 - 70
NH₂ 1.5 - 3.0 (broad) N/A

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysisnist.govyoutube.comnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H, C-N, C-O, and aromatic C=C bonds. The O-H and N-H stretches typically appear as broad bands in the region of 3200-3600 cm⁻¹, while the aromatic C-H stretches are found around 3000-3100 cm⁻¹. youtube.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The indole ring system is the primary chromophore in this compound. The UV-Vis spectrum is expected to show characteristic absorption maxima related to the π-π* transitions of the conjugated indole system. nih.gov

Table 3: Characteristic IR Absorption Bands and UV-Vis Maxima

Spectroscopy Functional Group / Transition Expected Wavenumber (cm⁻¹) / Wavelength (nm)
IR O-H Stretch (alcohol) 3200-3600 (broad)
IR N-H Stretch (amine) 3300-3500 (medium)
IR Aromatic C-H Stretch 3000-3100
IR Aliphatic C-H Stretch 2850-2960
IR Aromatic C=C Bending 1450-1600

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction techniques are essential for analyzing the solid-state structure of crystalline materials.

Powder X-ray Diffraction (PXRD)ua.ptresearchgate.net

Powder X-ray Diffraction (PXRD) is a rapid analytical technique used to identify the crystalline phase of a solid sample and can be used to determine its purity. The resulting diffraction pattern is a fingerprint of the crystalline structure. For this compound, PXRD would be used to confirm the presence of a single crystalline form and to monitor for any phase changes that might occur under different conditions. The pattern can be compared to a simulated pattern calculated from single-crystal X-ray diffraction data to confirm the bulk material's identity. ua.pt

Single-Crystal X-ray Diffraction (SC-XRD)nih.govmdpi.com

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. nih.gov This technique provides detailed information on bond lengths, bond angles, and torsion angles. For a chiral molecule like this compound, SC-XRD can confirm the absolute stereochemistry of the chiral centers. The analysis of indole derivatives by SC-XRD often reveals planar indole and triazole rings that are twisted from each other. mdpi.com Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups, which dictate the crystal packing. nih.gov

Table 4: Illustrative Crystallographic Data Obtainable from SC-XRD for a Similar Indole Derivative

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 6.23510(10)
b (Å) 26.0156(4)
c (Å) 12.4864(2)
β (°) 93.243(2)
Volume (ų) 2022.17(6)

Data for a representative indole compound to illustrate typical parameters. mdpi.com

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, TGA)libretexts.orgwikipedia.orgtainstruments.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org This technique is used to evaluate the thermal stability of this compound. The TGA curve provides information about decomposition temperatures, the presence of residual solvents or water, and the amount of residue left after decomposition. tainstruments.com The decomposition of amino acids often occurs in several stages, which can include the elimination of ammonia, the release of water, and decarboxylation. researchgate.net A typical TGA experiment involves heating the sample at a constant rate and monitoring the weight loss. The resulting thermogram plots the percentage of weight loss against temperature, indicating the temperatures at which the material degrades. libretexts.org

Electron Microscopy for Morphological Characterization (e.g., Scanning Electron Microscopy, SEM)

Scanning Electron Microscopy (SEM) is a powerful analytical technique that provides high-resolution imaging of a sample's surface topography and morphology. nanoscience.comthesolubilitycompany.com In the characterization of crystalline small organic molecules like this compound, SEM is instrumental in elucidating key physical properties that can influence bulk characteristics and performance in various applications. rroij.comjeolusa.com

The technique operates by scanning a focused beam of electrons onto the surface of the sample. The interaction of these electrons with the atoms in the sample produces various signals that contain information about the surface's topography and composition. nanoscience.com By detecting secondary and backscattered electrons, detailed images of the sample's microstructure can be generated. thesolubilitycompany.com

For a crystalline powder of this compound, SEM analysis can reveal critical information regarding:

Crystal Habit and Polymorphic Forms: SEM can visualize the external crystal habit, which is the characteristic shape of a crystal. Different polymorphic forms of a compound may exhibit distinct crystal habits, and SEM can be a valuable tool in identifying and differentiating between them. thesolubilitycompany.comjeolusa.com

Surface Topography: The technique provides detailed images of the surface features of the crystals, including any surface defects, steps, or irregularities. thesolubilitycompany.com

Agglomeration: SEM can effectively show the extent to which individual crystals are aggregated or clumped together, which can affect the bulk density and handling of the powder. rroij.com

The sample preparation for SEM analysis of a small organic molecule like this compound typically involves mounting the powder onto a sample holder and coating it with a thin layer of a conductive material, such as gold or palladium, to prevent charging effects from the electron beam and enhance image quality. thesolubilitycompany.com

The insights gained from SEM analysis are often correlated with data from other analytical techniques, such as X-ray diffraction and spectroscopy, to provide a comprehensive understanding of the solid-state properties of the compound. rroij.com

Hypothetical SEM Data for this compound

Below is an interactive data table presenting hypothetical findings from an SEM analysis of a batch of this compound. This illustrates the type of morphological data that can be obtained.

ParameterObservationSignificance
Crystal Habit Acicular (needle-like) crystalsInfluences powder flow and packing properties.
Particle Size Range 10 - 50 µmAffects dissolution rate and bioavailability.
Average Particle Size 25 µmA key parameter for formulation consistency.
Surface Morphology Smooth surfaces with some evidence of terracingIndicates a well-ordered crystalline structure.
Aggregation Minor agglomeration observedCan impact powder handling and processing.

Theoretical and Computational Studies on S 2 Amino 2 1h Indol 6 Yl Ethan 1 Ol

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. figshare.com It is particularly effective for geometry optimization, where the goal is to find the most stable three-dimensional arrangement of atoms—the structure that corresponds to the lowest energy state. For (S)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to predict its equilibrium geometry. nih.gov

The optimization process yields key structural parameters. The indole (B1671886) ring is expected to be largely planar, while the amino-ethanol side chain will have specific bond lengths, bond angles, and dihedral angles that define its orientation relative to the ring.

Table 1: Predicted Geometrical Parameters from DFT Calculations Note: These are representative values based on calculations of similar molecules and are intended for illustrative purposes.

Parameter TypeAtoms InvolvedPredicted Value
Bond LengthC-C (in indole ring)~1.37 - 1.41 Å
Bond LengthC-N (in indole ring)~1.38 Å
Bond LengthC-C (side chain)~1.53 Å
Bond LengthC-O (side chain)~1.43 Å
Bond LengthC-N (side chain)~1.47 Å
Bond AngleC-C-C (in indole ring)~120°
Bond AngleC-N-C (in indole ring)~108°
Bond AngleC-C-O (side chain)~111°
Dihedral AngleC(ring)-C-C-N (side chain)Varies with conformation

Beyond geometry, DFT calculations reveal electronic characteristics such as the distribution of electron density. A Molecular Electrostatic Potential (MEP) map can be generated to visualize electron-rich and electron-poor regions. For this molecule, the nitrogen and oxygen atoms of the side chain and the nitrogen in the indole ring are expected to be regions of high electron density (electronegative potential), making them likely sites for hydrogen bonding.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules, such as their absorption of ultraviolet-visible (UV-Vis) light. researchgate.netnih.gov The indole moiety is a well-known chromophore, and its UV-Vis spectrum is characterized by distinct absorption bands.

TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption. These absorptions correspond to electronic transitions, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals. For indole and its derivatives, these transitions are typically π→π* in nature. iisertirupati.ac.inresearchgate.net

Table 2: Predicted UV-Vis Absorption Data from TD-DFT Calculations Note: These are hypothetical values based on the known photophysics of the indole chromophore.

Predicted λmax (nm)Oscillator Strength (f)Major TransitionCharacter
~285 nm~0.12HOMO → LUMOπ→π
~265 nm~0.15HOMO-1 → LUMOπ→π
~220 nm~0.80HOMO → LUMO+1π→π*

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations provide a static picture of the most stable structure, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation in a solvent like water would reveal the preferred conformations of the flexible amino-ethanol side chain. Analysis of the simulation trajectory would involve monitoring metrics like the Root Mean Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to understand the molecule's compactness.

Furthermore, MD is invaluable for studying intermolecular interactions. The simulation would show the formation and breaking of hydrogen bonds between the molecule's amino (-NH2) and hydroxyl (-OH) groups and the surrounding water molecules. This provides a detailed picture of how the molecule is solvated and how it might interact with other molecules in a biological context.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule with its biological target. mdpi.com

Given the structural similarity of the indole core to neurotransmitters like serotonin (B10506), this compound could be a candidate for docking into serotonin receptors or other related targets. nih.gov A docking study would place the molecule into the protein's binding site and score the different poses based on a scoring function, which estimates the binding energy.

The results would identify the most likely binding mode and detail the specific intermolecular interactions stabilizing the complex. These interactions typically include:

Hydrogen Bonds: Between the ligand's -OH and -NH2 groups and polar amino acid residues (e.g., Serine, Threonine, Aspartate).

π-π Stacking: Between the indole ring of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan).

Cation-π Interactions: Between the protonated amine of the ligand and aromatic residues.

Table 3: Hypothetical Molecular Docking Interactions with a Serotonin Receptor Site

Ligand GroupReceptor Residue (Example)Interaction TypePredicted Distance
Hydroxyl (-OH)Asp110Hydrogen Bond~2.8 Å
Amino (-NH2)Ser150Hydrogen Bond~3.0 Å
Indole RingTrp320π-π Stacking~4.5 Å
Indole RingPhe345π-π Stacking~4.8 Å

Analysis of Reactivity and Stability Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, making it the site of electrophilic attack. The LUMO is also likely distributed over the aromatic system. Analysis of these orbitals helps predict how the molecule will react with other chemical species. nih.gov

Table 4: Predicted Frontier Molecular Orbital Properties Note: Energy values are hypothetical and for illustrative purposes.

PropertyPredicted Value (eV)Implication
E_HOMO-5.8Electron-donating ability (nucleophilic character of indole ring)
E_LUMO-0.5Electron-accepting ability
HOMO-LUMO Gap (ΔE)5.3High kinetic stability, moderate reactivity

Average Local Ionization Energy (ALIE) for Reactive Sites

The Average Local Ionization Energy (ALIE) is a computational metric used to identify the regions of a molecule from which an electron is most easily removed. Lower ALIE values on a molecular surface indicate areas that are more susceptible to electrophilic attack. For this compound, an ALIE analysis would theoretically map the electron-rich and reactive sites. It would be anticipated that the indole ring, particularly certain carbon and nitrogen positions, as well as the lone pairs of the amino and hydroxyl groups, would exhibit low ALIE values, marking them as potential centers of reactivity. However, without specific computational studies, a quantitative data table of ALIE values for the different atomic sites of this molecule cannot be provided.

Noncovalent Interaction Analysis (e.g., Hydrogen Bonding, Aromatic Interactions)

Noncovalent interactions (NCI) play a crucial role in determining the three-dimensional structure, stability, and intermolecular interactions of a molecule. An NCI analysis of this compound would reveal the nature and strength of various weak interactions. Key interactions would likely include:

Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups are capable of acting as both hydrogen bond donors and acceptors. Intramolecular hydrogen bonding between these groups could influence the molecule's preferred conformation. Intermolecular hydrogen bonding would be critical in the solid state and in interactions with biological targets.

Aromatic Interactions: The indole ring can participate in π-π stacking with other aromatic systems and in cation-π interactions.

A detailed computational analysis would quantify the energies of these interactions and visualize the regions of the molecule where they occur. In the absence of such studies, a data table summarizing the types and strengths of noncovalent interactions for this compound cannot be compiled.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic parameters, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: Theoretical calculations, often using Density Functional Theory (DFT), can predict the 1H and 13C NMR chemical shifts. For this compound, these predictions would be highly dependent on the solvent model used and the conformational state of the molecule. A table of predicted chemical shifts for each proton and carbon atom would typically be generated, but no such published data is available for this specific compound.

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational chemistry can calculate these vibrational frequencies and their corresponding intensities. For this compound, characteristic vibrational modes would include N-H and O-H stretching, C-H stretching of the aromatic and aliphatic parts, and various bending and skeletal vibrations of the indole ring. A data table listing the calculated vibrational frequencies and their assignments would be a standard output of such a study, but this information is not available in the current body of scientific literature.

Applications of S 2 Amino 2 1h Indol 6 Yl Ethan 1 Ol in Chemical Research and Development

As Chiral Building Blocks in Asymmetric Organic Synthesis

In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Chiral 1,2-amino alcohols, such as (S)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol, are considered privileged scaffolds for this purpose, serving as effective chiral auxiliaries in asymmetric synthesis. researchgate.netnih.gov By attaching this chiral molecule to a non-chiral substrate, chemists can guide subsequent chemical reactions to favor the formation of one specific enantiomer over the other. sigmaaldrich.com

The utility of chiral amino alcohols as auxiliaries is well-documented. For instance, pseudoephedrine, a structurally related amino alcohol, can be converted into a chiral amide. wikipedia.org The α-proton of this amide can be removed to form an enolate, and subsequent reactions, such as alkylation, occur with high diastereoselectivity due to the steric influence of the auxiliary's methyl and hydroxyl groups. wikipedia.org Similarly, chiral oxazolidinones derived from amino alcohols like cis-1-amino-2-hydroxyindan are used to direct highly enantioselective aldol (B89426) reactions, which are crucial for forming carbon-carbon bonds with precise stereocontrol. scispace.com After the desired stereocenter has been created, the chiral auxiliary can be chemically removed from the product and often recovered for reuse, making the process efficient. wikipedia.orgsigmaaldrich.com The rigid structure of this compound, combining the constrained indole (B1671886) ring with the chiral amino alcohol side chain, makes it an excellent candidate for similar applications, enabling the synthesis of enantiomerically pure compounds. sigmaaldrich.comnih.gov

Table 1: Asymmetric Reactions Utilizing Chiral Amino Alcohol Auxiliaries

Reaction Type Purpose Example Auxiliary
Enolate Alkylation Forms C-C bonds by adding an alkyl group to a carbonyl compound. Pseudoephedrine, cis-1-amino-2-hydroxyindan
Aldol Reactions Forms β-hydroxy carbonyl compounds with controlled stereocenters. Oxazolidinones from cis-1-amino-2-hydroxyindan
Ene Reactions Forms C-C bonds via reaction of an alkene with an electrophile. trans-2-Phenylcyclohexanol

Development of Chemical Probes and Research Reagents

The indole scaffold is a versatile and important component in the design of small-molecule fluorescent probes for molecular recognition and imaging. rsc.org Indole and its derivatives often possess inherent fluorescence properties, which can be modulated by chemical modifications, making them ideal candidates for developing chemosensors. rsc.orgnih.govmdpi.com this compound serves as an excellent starting material for such probes.

The design of these probes often relies on concepts like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The indole ring can act as a fluorophore, while the amino and hydroxyl groups can be functionalized to introduce a specific "recognition site" for a target analyte, such as a metal cation, an anion, or a neutral molecule. rsc.orgglobethesis.com When the probe binds to its target, the interaction alters the electronic properties of the molecule, causing a detectable change in its fluorescence—for example, turning the fluorescence "on" or "off," or shifting its wavelength. nih.govnih.gov For instance, indole-based probes have been developed for the detection of biologically relevant species like hypochlorite, cyanide, hydrogen peroxide, and fluoride (B91410) ions. nih.govglobethesis.comnih.gov The amino and hydroxyl functionalities of this compound provide convenient handles for chemical conjugation to these recognition moieties, allowing for the rational design of highly specific and sensitive research reagents. globethesis.com

Table 2: Examples of Indole-Based Fluorescent Probes and Their Applications

Probe Base Target Analyte Sensing Mechanism Application
Indole-hemicyanine Hypochlorite (OCl⁻) Oxidative cleavage Bioimaging in live cells nih.gov
Indolium-boronate Hydrogen Peroxide (H₂O₂) Boronate cleavage In vivo imaging in zebrafish nih.gov
Naphthalimide-indole Cyanide (CN⁻) Nucleophilic addition Detection in aqueous media nih.gov
Indole derivative Fluoride (F⁻) Si-O bond cleavage Quantitative detection globethesis.com

Precursors for the Synthesis of Advanced Heterocyclic Scaffolds and Complex Molecules

Indole alkaloids represent one of the largest and most structurally diverse classes of natural products, many of which possess significant biological activity. nih.govmdpi.com The synthesis of these complex molecules often relies on the use of simpler, functionalized indole precursors. egpat.com this compound, with its chiral center and multiple reactive sites, is a prime candidate for use as a precursor in the modular assembly of advanced heterocyclic systems. nih.gov

The vicinal amino alcohol functionality on the indole scaffold is particularly useful for constructing fused ring systems. For example, this structural motif can participate in cyclization reactions to form pyrazino[1,2-a]indole (B3349936) cores. nih.govresearchgate.net These pyrazinoindole structures are found in numerous compounds with applications in medicinal chemistry. researchgate.net The synthesis can involve reactions like the Pictet-Spengler reaction, where an amine condenses with a carbonyl compound, followed by ring closure. nih.gov The amino and hydroxyl groups of this compound provide the necessary nucleophiles for these types of transformations, allowing for the construction of polycyclic molecules with defined stereochemistry. Such strategies enable the efficient, single-step assembly of complex indole alkaloids and their analogs from simple building blocks. nih.gov

Table 3: Heterocyclic Scaffolds Derived from Indole Precursors

Precursor Type Resulting Scaffold Key Reaction Type Significance of Scaffold
Tryptamine (B22526) derivatives Tetrahydro-β-carboline Pictet-Spengler Core of many indole alkaloids nih.gov
2-(1H-indol-1-yl)ethanamine Tetrahydropyrazino[1,2-a]indole iso-Pictet–Spengler Found in neuropsychiatric and anti-cancer agents nih.govresearchgate.net
Indole-2-carboxamides Pyrazino[1,2-a]indol-1-one Michael Addition / SN2 Biologically active heterocyclic systems nih.gov
2-Methyl indoles Tetrahydrocarboline alkaloids Multicomponent Reaction Found in numerous approved drugs nih.gov

Utilization as a Core Scaffold for Combinatorial Library Synthesis in Early-Stage Drug Discovery Research

In modern drug discovery, the indole nucleus is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets. mdpi.com Combinatorial chemistry is a powerful strategy used to rapidly generate large numbers of structurally diverse compounds, known as a library, for high-throughput screening. nih.gov this compound is an ideal core scaffold for the construction of such libraries.

The molecule possesses several points of diversification that can be readily modified. These include:

The Amino Group (-NH₂): Can be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents.

The Hydroxyl Group (-OH): Can be esterified or etherified with diverse building blocks.

The Indole Nitrogen (-NH): Can be alkylated or arylated to introduce further diversity.

The Indole Ring: Positions on the aromatic ring can be functionalized, for example, through halogenation followed by cross-coupling reactions (e.g., Suzuki coupling). mdpi.com

By systematically combining a set of diverse building blocks at these positions, a large library of unique compounds based on the this compound core can be synthesized. nih.gov This approach allows for the efficient exploration of the chemical space around the core scaffold, accelerating the identification of "hit" compounds with desired biological activity in early-stage drug discovery programs. nih.govrsc.org

Table 4: Diversification Points on the this compound Scaffold for Combinatorial Libraries

Diversification Point Type of Reaction Example Building Blocks
Primary Amine Acylation, Sulfonylation, Reductive Amination Acid chlorides, Sulfonyl chlorides, Aldehydes/Ketones
Primary Alcohol Esterification, Etherification Carboxylic acids, Alkyl halides
Indole N-H N-Alkylation, N-Arylation Alkyl halides, Boronic acids (Buchwald-Hartwig)

Role as Analytical Standards and Reference Materials for Research Purposes

In chemical and pharmaceutical research, an analytical reference standard is a highly pure and well-characterized substance used as a benchmark for quality control and analytical testing. uhplcs.com A pure sample of this compound serves as an essential reference material for any research involving its synthesis or use. medchemexpress.com

When researchers synthesize this compound or its derivatives, they need a reliable standard to:

Confirm Identity: Analytical data from the newly synthesized compound (e.g., retention time in HPLC, NMR spectrum, mass-to-charge ratio in MS) is compared against the certified reference standard to confirm its chemical structure. sigmaaldrich.comchromadex.com

Determine Purity: The standard allows for the quantitative analysis of the synthesized compound, helping to identify and quantify any impurities or byproducts. nih.gov

Calibrate Instruments: Reference standards are used to calibrate analytical instruments to ensure the accuracy and reliability of measurements. uhplcs.com

These reference materials are often produced as Certified Reference Materials (CRMs), which are manufactured and certified under stringent quality systems like ISO 17034 and ISO/IEC 17025. sigmaaldrich.comcpachem.com The availability of a CRM for this compound would ensure consistency and comparability of analytical results across different laboratories and research projects. nih.gov

Table 5: Analytical Techniques Requiring this compound as a Reference Standard

Analytical Technique Purpose of Standard Information Obtained
High-Performance Liquid Chromatography (HPLC) Calibration, Peak Identification Purity, Retention Time, Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Confirmation Chemical Structure, Purity
Mass Spectrometry (MS) Identity Confirmation Molecular Weight, Fragmentation Pattern
Chiral Chromatography Enantiomeric Purity Determination Enantiomeric Excess (e.e.), Diastereomeric Ratio

Future Directions and Emerging Research Avenues for S 2 Amino 2 1h Indol 6 Yl Ethan 1 Ol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of enantiomerically pure chiral amino alcohols, such as (S)-2-Amino-2-(1H-indol-6-yl)ethan-1-ol, is a critical area of research. While traditional synthetic routes exist, future efforts will be directed towards developing more efficient, cost-effective, and environmentally benign processes. The drawbacks of many conventional methods include harsh reaction conditions, the use of toxic reagents, and the generation of significant chemical waste. researchgate.net

A primary future direction is the adoption of "green chemistry" principles. benthamdirect.comtandfonline.com This involves leveraging sustainable techniques such as microwave-assisted synthesis, which can dramatically reduce reaction times, and the use of environmentally friendly solvents like water or ionic liquids. researchgate.nettandfonline.comtandfonline.com Furthermore, the development of novel catalytic systems, including nanocatalysts, is expected to provide pathways to indole (B1671886) derivatives with high yields and selectivity under mild conditions. researchgate.netresearchgate.net

Another significant avenue is the expansion of biocatalytic and asymmetric synthesis methods to ensure the production of the desired (S)-enantiomer with high purity. Chiral amino alcohols are valuable synthons for pharmaceuticals, and their stereochemistry is crucial for biological activity. nih.govfrontiersin.orgnih.gov Future research will likely focus on:

Enzymatic Synthesis : Employing engineered enzymes like amine dehydrogenases (AmDHs) or transaminases for the asymmetric reductive amination of corresponding α-hydroxy ketones. frontiersin.orgnih.gov Whole-cell biocatalysis offers a cost-effective alternative to purified enzymes, as it eliminates the need for expensive co-factor addition and enzyme purification. nih.gov

Asymmetric Catalysis : Developing novel catalytic systems, such as chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines, to construct the adjacent chiral centers with high precision and enantioselectivity. westlake.edu.cn

These advanced methodologies promise not only to streamline the synthesis of this compound but also to provide a modular platform for creating a diverse library of related chiral compounds for further study.

Synthetic Approach Description Potential Advantages References
Conventional Synthesis Multi-step chemical reactions often requiring protecting groups, harsh reagents, and chromatographic purification.Well-established routes. researchgate.net
Green Chemistry Methods Utilizes techniques like microwave irradiation, ultrasound, and green solvents (e.g., water, ionic liquids) to reduce environmental impact.Reduced reaction times, lower energy consumption, less hazardous waste, improved safety. benthamdirect.comtandfonline.comtandfonline.comresearchgate.net
Biocatalysis Employs enzymes (e.g., transaminases, dehydrogenases) or whole-cell systems for stereoselective transformations.High enantioselectivity (>99% ee), mild reaction conditions, biodegradable catalysts. nih.govfrontiersin.orgnih.gov
Asymmetric Catalysis Uses chiral catalysts (e.g., metal complexes with chiral ligands) to direct the formation of a specific enantiomer.High enantiomeric excess, catalytic efficiency, potential for large-scale production. westlake.edu.cnmdpi.com

Advanced Mechanistic Elucidation of Biological Activities at a Systems Level

Initial assessments suggest that this compound may influence serotonergic pathways due to its structural similarity to neurotransmitters. smolecule.com However, to fully understand its therapeutic potential and potential side effects, future research must move beyond a single-target approach and embrace a systems-level perspective. Indole-based compounds are known to be versatile and can interact with multiple biological targets. nih.govnih.govwisdomlib.org

Network pharmacology is an emerging discipline that integrates systems biology and computational analysis to elucidate the complex interactions between drugs, targets, and biological networks. nih.govdovepress.com This approach is particularly well-suited for compounds like indole derivatives, which may exert their effects through multi-target, multi-pathway mechanisms. nih.gov Future mechanistic studies on this compound should involve:

Target Prediction and Validation : Using computational tools to predict potential protein targets based on the compound's structure. These predictions would then be validated experimentally using techniques like affinity chromatography and proteomics.

Omics-Based Analysis : Applying transcriptomics, proteomics, and metabolomics to analyze the global changes in cells or tissues upon treatment with the compound. This can reveal the signaling pathways and metabolic networks that are perturbed.

This systems-level understanding is crucial for identifying the most promising therapeutic applications, anticipating potential off-target effects, and discovering biomarkers for patient response. For instance, investigating its interaction with receptors like the aryl hydrocarbon receptor (AhR), which is known to bind various indole derivatives, could reveal roles in intestinal immunity and homeostasis. nih.govnih.govfrontiersin.org

Technology/Methodology Application in Mechanistic Studies Expected Outcome References
In Silico Target Prediction Docking simulations and pharmacophore modeling to identify potential protein binding partners.A prioritized list of candidate targets for experimental validation. nih.gov
Affinity-Based Proteomics Immobilizing the compound to capture and identify interacting proteins from cell lysates.Direct experimental evidence of protein-drug interactions.
Transcriptomics (RNA-Seq) Quantifying changes in gene expression in response to the compound.Identification of regulated genes and signaling pathways.
Proteomics (Mass Spec) Quantifying changes in protein expression and post-translational modifications.Understanding the impact on cellular machinery and signaling cascades.
Metabolomics Profiling changes in small-molecule metabolites.Insight into the compound's effects on metabolic pathways. nih.gov
Network Pharmacology Integrating all data to build and analyze a comprehensive interaction network.A holistic view of the mechanism of action, predicting efficacy and side effects. nih.govdovepress.com

Integration of Artificial Intelligence and Machine Learning for Structure-Activity Prediction and Design

The design and optimization of bioactive molecules is a complex, multi-parameter challenge. Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools for navigating this complexity and accelerating the drug discovery process. mdpi.com For this compound, these computational approaches offer powerful future avenues for lead optimization and the design of next-generation analogs.

Future research will leverage AI and ML in several key areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling : ML algorithms can build predictive models based on existing data from indole derivatives to correlate specific structural features with biological activity. cas.org These models can then be used to screen virtual libraries of novel analogs, prioritizing the most promising candidates for synthesis and testing, thereby saving considerable time and resources. cas.orgyoutube.com

De Novo Drug Design : Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules from scratch. youtube.com By providing the model with a desired property profile (e.g., high potency, good selectivity, favorable ADMET properties), these algorithms can generate novel structures based on the indole-6-yl scaffold that have a high probability of success.

Model Interpretability : A significant challenge with complex models is understanding why they make a certain prediction. Future work will increasingly use methods like SHAP (SHapley Additive exPlanations) to interpret model predictions. digitellinc.com This can provide medicinal chemists with actionable insights into which molecular fragments are contributing positively or negatively to a desired property, guiding the rational design of improved compounds. digitellinc.com

By integrating AI/ML into the design-make-test-analyze cycle, researchers can more efficiently explore the chemical space around the this compound scaffold and accelerate the journey from a promising hit to a clinical candidate.

AI/ML Application Description Potential Impact on Research References
Property Prediction (QSAR/QSPR) Training models (e.g., Random Forest, Gradient Boosting, Graph Neural Networks) to predict activity, solubility, toxicity, etc.Prioritizes synthesis efforts on compounds with the highest predicted chance of success. cas.orgyoutube.com
De Novo Molecular Design Using generative models to create novel chemical structures with optimized properties.Expands exploration of chemical space to find novel, potent, and patentable molecules. youtube.com
Reaction Prediction & Synthesis Planning AI tools that predict the outcomes of chemical reactions or suggest entire synthetic routes.Accelerates the "make" phase of the discovery cycle. mdpi.com
SAR Interpretation Employing techniques like SHAP to understand and visualize the basis for model predictions.Provides chemists with rational, data-driven insights for molecular design. digitellinc.com

Exploration of New Chemical Space and Bioisosteric Replacements Based on the Indole-6-yl Scaffold

While this compound itself is a promising starting point, its properties can likely be optimized through structural modifications. Two key strategies for this are the exploration of new chemical space and the application of bioisosterism.

Bioisosterism is a strategy in medicinal chemistry for modifying a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. nih.govdrughunter.com Future research should systematically investigate bioisosteric replacements for various parts of the molecule:

Indole Scaffold : The indole ring itself can be replaced by other bicyclic heteroaromatics (e.g., benzofuran, benzothiophene, azaindoles) to modulate electronic properties and metabolic stability. nih.gov

Ethanolamine Side Chain : The hydroxyl and amino groups are critical for interactions with biological targets. These can be replaced with bioisosteres to fine-tune binding interactions and physicochemical properties. For example, the hydroxyl group could be replaced with a thiol or a small ether, while the amine could be modified or replaced with other basic groups.

Exploration of new chemical space involves creating analogs that are more structurally distinct. This can be achieved through techniques like scaffold hopping or by synthesizing novel tryptophan and tryptamine (B22526) analogs. copernicus.orgnih.govacs.org For the indole-6-yl scaffold, this could involve synthesizing derivatives with different substituents on the benzene (B151609) ring portion of the indole or altering the length and rigidity of the amino alcohol side chain. The goal is to discover analogs with novel biological activities or improved drug-like properties that may not be accessible through simple functional group modifications. copernicus.orgnih.gov

Molecular Moiety Potential Bioisosteric Replacements Rationale for Replacement References
Indole NH N-methylation, N-benzylationMay alter metabolic stability and receptor binding interactions. researchgate.net
Indole Ring (C-6 position) Azaindole, Benzofuran, BenzimidazoleModulate H-bonding capacity, electronics, and metabolic profile. nih.gov
Hydroxyl (-OH) Group Thiol (-SH), Methoxy (-OCH3), Fluorine (-F)Fine-tune acidity, H-bonding capability, and metabolic stability. nih.gov
Amino (-NH2) Group Hydroxylamine (-NHOH), N-methylamine (-NHCH3)Alter basicity (pKa), H-bonding patterns, and cell permeability.
Aromatic Ring Introduction of substituents (e.g., -F, -Cl, -CH3) at positions 4, 5, or 7.Modulate lipophilicity, electronic properties, and binding selectivity. nih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.